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molecular formula C15H11ClN2O2S B8112772 2-(5-(1,3-Dioxolan-2-yl)pyridin-2-yl)-7-chlorothieno[3,2-b]pyridine

2-(5-(1,3-Dioxolan-2-yl)pyridin-2-yl)-7-chlorothieno[3,2-b]pyridine

Cat. No. B8112772
M. Wt: 318.8 g/mol
InChI Key: HPWFIIKLELXXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846927B2

Procedure details

A suspension of 136 (2.69 g, 9.79 mmol), ethylene glycol (2.184 mL, 39.2 mmol), and (1R)-(−)-10-camphorsulfonic acid (0.227 g, 0.979 mmol) in toluene (150 mL) was heated to reflux with a Dean-Stark trap. After 3 h, the mixture was cooled down and filtered through celite (while still warm). The filtrate was washed with water, NaHCO3 (aq., sat.), NaOH (aq) and brine. The solution was then dried over MgSO4 and concentrated to afford compound 137 (2.77 g, 89% yield) as an off-white solid. MS (m/z): 319.1 (M+H).
Name
136
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
2.184 mL
Type
reactant
Reaction Step One
Quantity
0.227 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([C:11]3[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][N:12]=3)[S:10][C:3]=12.[CH2:19](O)[CH2:20][OH:21].[C@@]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O>C1(C)C=CC=CC=1>[O:16]1[CH2:19][CH2:20][O:21][CH:15]1[C:14]1[CH:17]=[CH:18][C:11]([C:9]2[S:10][C:3]3[C:4](=[N:5][CH:6]=[CH:7][C:2]=3[Cl:1])[CH:8]=2)=[N:12][CH:13]=1

Inputs

Step One
Name
136
Quantity
2.69 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C2=NC=C(C=O)C=C2
Name
Quantity
2.184 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
0.227 g
Type
reactant
Smiles
[C@@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled down
FILTRATION
Type
FILTRATION
Details
filtered through celite (
TEMPERATURE
Type
TEMPERATURE
Details
while still warm)
WASH
Type
WASH
Details
The filtrate was washed with water, NaHCO3 (aq., sat.), NaOH (aq) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1C(OCC1)C=1C=CC(=NC1)C1=CC2=NC=CC(=C2S1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.77 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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